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molecular formula C14H9NO3 B601668 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one CAS No. 1218-69-5

2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one

Cat. No. B601668
M. Wt: 239.23
InChI Key:
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Patent
US09018389B2

Procedure details

U.S. Pat. No. 6,465,504 discloses a process for preparing Deferasirox wherein the process includes reacting salicyloyl chloride with salicylamide at 170° C. to obtain 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one, and further crystallization in ethanol to obtain slight yellow color crystals of 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one. 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one which is further reacted with 4-hydrazinebenzoic acid in presence of ethanol to give Deferasirox. Major drawback of this process is preparation of 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one at high temperature and in the absence of solvent which causes formation of several impurities which is difficult to avoid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([OH:28])=[C:5]([C:7]2[N:8]=[C:9]([C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][C:26]=3[OH:27])N(C3C=CC(C(O)=O)=CC=3)N=2)[CH:6]=1.C(Cl)(=O)C1C(=CC=CC=1)[OH:32].C(N)(=O)C1C(=CC=CC=1)O>>[OH:28][C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=1[C:7]1[O:27][C:26]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[C:9](=[O:32])[N:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=C(C1)C=2N=C(N(N2)C=3C=CC(=CC3)C(=O)O)C=4C=CC=CC4O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 170° C.
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one, and further crystallization in ethanol

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)C=1OC2=C(C(N1)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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